![molecular formula C20H24FN3O B5497608 N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, commonly known as FMPA, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. FMPA is a selective inhibitor of the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting DAT, FMPA increases the concentration of dopamine in the synapse, leading to an enhancement of dopaminergic neurotransmission.
Mecanismo De Acción
FMPA selectively inhibits N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, a protein that is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, FMPA increases the concentration of dopamine in the synapse, leading to an enhancement of dopaminergic neurotransmission. FMPA has been shown to have a high affinity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, with an IC50 value of 0.22 nM.
Biochemical and Physiological Effects:
FMPA has been shown to increase extracellular dopamine levels in the striatum of rats, as measured by microdialysis. FMPA has also been shown to increase locomotor activity in rats, which is consistent with the enhancement of dopaminergic neurotransmission. FMPA has been shown to have no effect on serotonin or norepinephrine transporters, indicating its selectivity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FMPA is its high selectivity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, which allows for the specific investigation of dopaminergic neurotransmission. Another advantage is its potency, with an IC50 value of 0.22 nM, which allows for the use of lower concentrations in experiments. One limitation of FMPA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
For the study of FMPA include the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. FMPA could also be used to study the effects of dopamine on different brain regions and circuits, such as the prefrontal cortex and the mesolimbic pathway. The development of new derivatives of FMPA with improved solubility and selectivity could also be explored. Finally, the potential therapeutic applications of FMPA in the treatment of neurological and psychiatric disorders could be investigated.
Métodos De Síntesis
The synthesis of FMPA involves the reaction of 2-(2-fluorophenyl)acetic acid with 4-(2-methylbenzyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting FMPA is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
FMPA has been studied for its potential applications in the field of neuroscience, particularly in the study of dopamine neurotransmission. FMPA has been used as a tool to investigate the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease. FMPA has also been used to study the effects of dopamine on behavior, cognition, and emotion.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-6-2-3-7-17(16)14-23-10-12-24(13-11-23)15-20(25)22-19-9-5-4-8-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUCPUMTTUWPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.